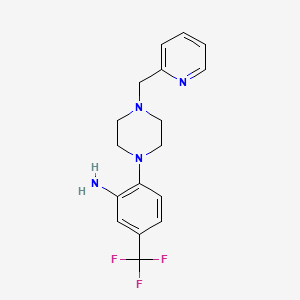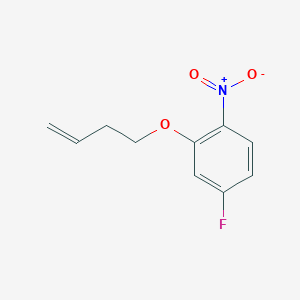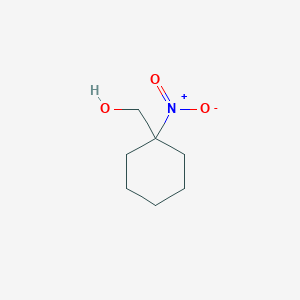![molecular formula C11H9F3O2 B1368119 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione CAS No. 55655-84-0](/img/structure/B1368119.png)
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione
Übersicht
Beschreibung
“1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is also known as "4,4,4-trifluoro-1-phenylbutane-1,3-dione" . It has a molecular weight of 216.1566 .
Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is represented by the formula C11H9F3O2 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” are not available, it’s known that this compound can be used in the synthesis of NNO ketoimines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” include a molecular weight of 216.1566 . It is soluble in 95% ethanol at a concentration of 25 mg/mL .Wissenschaftliche Forschungsanwendungen
Tautomerism and Acid-Base Properties
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione and its derivatives show intriguing tautomeric and acid-base properties. Studies using IR, 1H, and 13C NMR spectroscopies, along with potentiometry, have revealed that these compounds exist in solution as a mixture of different tautomeric forms. These forms shift based on solvent polarity, and the proton dissociation process in these compounds is unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).
Copper-Selective Electrodes
These compounds have been used as effective ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. Optimizing the membrane composition and analysis conditions revealed that these electrodes can detect copper ions with high sensitivity and selectivity, making them useful in various analytical applications, including the determination of copper in alloys and polluted soils (Kopylovich et al., 2011).
Photostabilization of Polymers
Compounds like 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione have been found effective in photostabilizing polymers like polyisoprene, especially in solutions containing protonic solvents. The mechanism involves photo-enolization reactions where UV radiation is consumed, which can potentially protect cosmetics from photoaging reactions (Wu et al., 1991).
Photophysical Properties of Europium Complexes
These compounds have been used to create high luminescent europium complexes. These complexes, which incorporate beta-diketone ligands, show characteristic red color photoluminescence emission with high quantum efficiencies. Such properties are significant in the development of materials for optical applications (Yu et al., 2011).
Antitumor Evaluation
Some derivatives of 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione have been evaluated for their antitumor activity. Specific compounds in this class showed promising broad-spectrum antitumor activity, with potential selectivity toward melanoma, colon, lung, and breast cancer cell lines. Molecular docking studies of these compounds have provided insights into their interaction with various biological targets (Al-Suwaidan et al., 2015).
Luminescence in Inclusion Complexes
The luminescent properties of inclusion complexes formed by europium with 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione derivatives in crystalline matrices have been studied. These complexes demonstrate high luminescence, suggesting their potential use in optical devices (Serra et al., 1998).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its structural similarity to other trifluoromethyl phenyl compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Action Environment
The action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system where the compound is active . .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWMOJBLYOVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601031 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55655-84-0 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




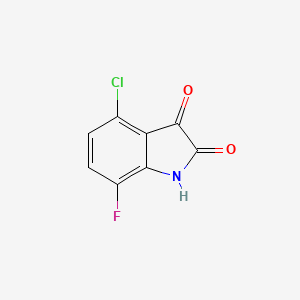


![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)


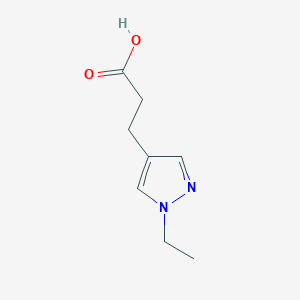
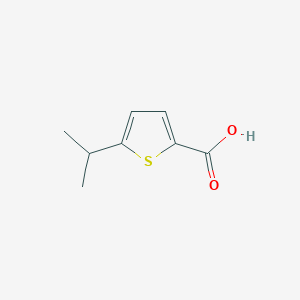
![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
